molecular formula C62H48N6O3 B1141556 N-Trityl Candesartan Trityl Ester CAS No. 1215772-81-8

N-Trityl Candesartan Trityl Ester

Cat. No.: B1141556
CAS No.: 1215772-81-8
M. Wt: 925.105
InChI Key: FOGQABKOFOOEGG-UHFFFAOYSA-N
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Description

Triphenylmethyl 2-ethoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various drugs, particularly those used to treat hypertension.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenylmethyl 2-ethoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate involves multiple steps, starting from basic organic compoundsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

Triphenylmethyl 2-ethoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Triphenylmethyl 2-ethoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Triphenylmethyl 2-ethoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For instance, in antihypertensive drugs, it may inhibit certain enzymes involved in blood pressure regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenylmethyl 2-ethoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate is unique due to its complex structure, which allows for specific interactions with molecular targets. This makes it particularly valuable in the development of targeted therapies for conditions like hypertension .

Properties

IUPAC Name

trityl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H48N6O3/c1-2-70-60-63-56-39-23-38-55(59(69)71-62(50-30-15-6-16-31-50,51-32-17-7-18-33-51)52-34-19-8-20-35-52)57(56)67(60)44-45-40-42-46(43-41-45)53-36-21-22-37-54(53)58-64-65-66-68(58)61(47-24-9-3-10-25-47,48-26-11-4-12-27-48)49-28-13-5-14-29-49/h3-43H,2,44H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGQABKOFOOEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H48N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724525
Record name Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

925.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215772-81-8
Record name Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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